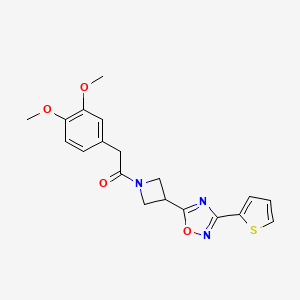
N-(3-(2-phenylmorpholino)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(2-phenylmorpholino)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide, also known as MRS 2578, is a selective antagonist of the P2Y6 receptor. The P2Y6 receptor is a G protein-coupled receptor that is activated by nucleotides such as UDP and UTP. The P2Y6 receptor has been implicated in various physiological and pathological processes, including inflammation, immune response, and cancer progression. MRS 2578 has been widely used as a research tool to investigate the role of the P2Y6 receptor in these processes.
Wissenschaftliche Forschungsanwendungen
Neuropharmacology
This compound exhibits potential as a neuropharmacological agent due to its structural similarity to compounds known for their affinity to serotonin receptors . It could be instrumental in the development of new treatments for neurological disorders by targeting the 5-HT1A receptor, a critical component in the modulation of neurotransmission in the brain.
Drug Design and Synthesis
The unique structure of this compound makes it a valuable scaffold in drug design. Its synthesis could lead to the creation of novel ligands with high selectivity and affinity for various receptors, which is essential for the development of targeted therapies with fewer side effects .
Molecular Modeling
In silico studies could employ this compound as a model to understand the interaction between ligands and receptors. Molecular docking simulations can predict the binding affinity and pose, which are crucial for rational drug design .
Pharmacokinetics
Research into the pharmacokinetic properties of this compound, such as absorption, distribution, metabolism, and excretion (ADME), would provide valuable insights into its potential as a therapeutic agent. Its molecular structure suggests it may possess favorable characteristics for crossing the blood-brain barrier .
Chemical Biology
As a tool in chemical biology, this compound could be used to probe the function of the 5-HT1A receptor in various biological systems. It could help elucidate the role of serotonin in physiological and pathological processes .
Biomarker Development
The compound’s interaction with specific receptors makes it a candidate for the development of biomarkers. It could be used in diagnostic assays to detect the presence or absence of certain diseases based on receptor expression levels .
Therapeutic Agent Research
Given its potential receptor selectivity, this compound could be researched as a therapeutic agent for conditions such as depression, anxiety, and other mood disorders where serotonin plays a key role .
Eigenschaften
IUPAC Name |
N-[3-(2-phenylmorpholin-4-yl)propyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O3S/c26-29(27,22-12-11-19-7-4-5-10-21(19)17-22)24-13-6-14-25-15-16-28-23(18-25)20-8-2-1-3-9-20/h1-3,8-9,11-12,17,23-24H,4-7,10,13-16,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNSRHODZAYKDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCCN3CCOC(C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(2-phenylmorpholino)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

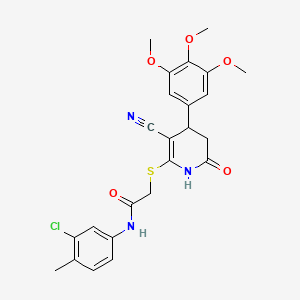
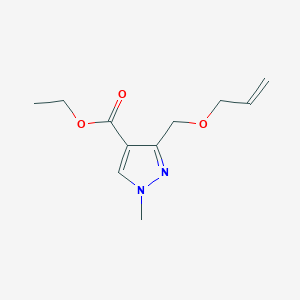

![N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B2958674.png)

![(5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methyl 2,3-dichlorophenyl sulfide](/img/structure/B2958680.png)


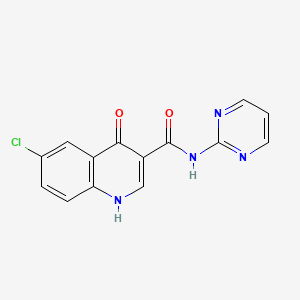
![1-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(2,3-difluorophenoxy)propan-1-one](/img/structure/B2958684.png)
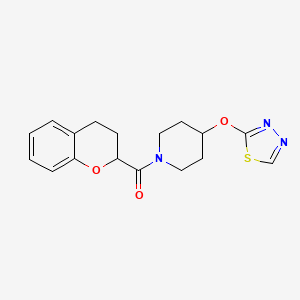
![3-{[(2-chlorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2958689.png)
![N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2958690.png)
